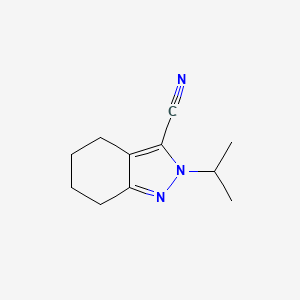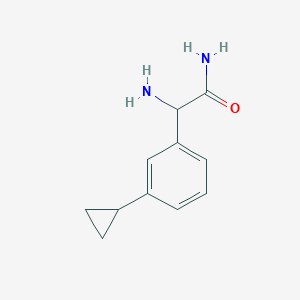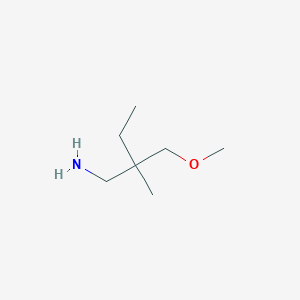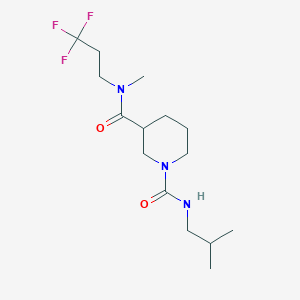
N1-Isobutyl-N3-methyl-N3-(3,3,3-trifluoropropyl)piperidine-1,3-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-Isobutyl-N3-methyl-N3-(3,3,3-trifluoropropyl)piperidine-1,3-dicarboxamide is a research chemical with the molecular formula C15H26F3N3O2 and a molecular weight of 337.38. This compound is known for its utility in various scientific research applications due to its unique chemical structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-Isobutyl-N3-methyl-N3-(3,3,3-trifluoropropyl)piperidine-1,3-dicarboxamide typically involves the reaction of piperidine derivatives with isobutyl and methyl groups under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems may be employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
N1-Isobutyl-N3-methyl-N3-(3,3,3-trifluoropropyl)piperidine-1,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
科学的研究の応用
N1-Isobutyl-N3-methyl-N3-(3,3,3-trifluoropropyl)piperidine-1,3-dicarboxamide is utilized in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N1-Isobutyl-N3-methyl-N3-(3,3,3-trifluoropropyl)piperidine-1,3-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
N1-Isobutyl-N3-methylpiperidine-1,3-dicarboxamide: Lacks the trifluoropropyl group, resulting in different chemical properties.
N1-Isobutyl-N3-(3,3,3-trifluoropropyl)piperidine-1,3-dicarboxamide: Lacks the methyl group, affecting its reactivity and applications.
Uniqueness
N1-Isobutyl-N3-methyl-N3-(3,3,3-trifluoropropyl)piperidine-1,3-dicarboxamide is unique due to the presence of both the trifluoropropyl and methyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications.
特性
分子式 |
C15H26F3N3O2 |
|---|---|
分子量 |
337.38 g/mol |
IUPAC名 |
3-N-methyl-1-N-(2-methylpropyl)-3-N-(3,3,3-trifluoropropyl)piperidine-1,3-dicarboxamide |
InChI |
InChI=1S/C15H26F3N3O2/c1-11(2)9-19-14(23)21-7-4-5-12(10-21)13(22)20(3)8-6-15(16,17)18/h11-12H,4-10H2,1-3H3,(H,19,23) |
InChIキー |
LLLDTDCRAXIZJM-UHFFFAOYSA-N |
正規SMILES |
CC(C)CNC(=O)N1CCCC(C1)C(=O)N(C)CCC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


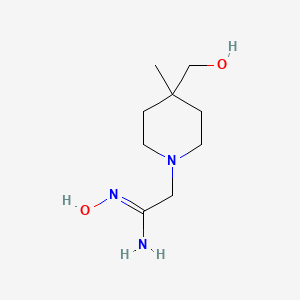
![[(Methylsulfanyl)(phenyl)methyl]benzene](/img/structure/B13435272.png)
![[1-(Propan-2-yl)cyclopentyl]methanamine](/img/structure/B13435273.png)


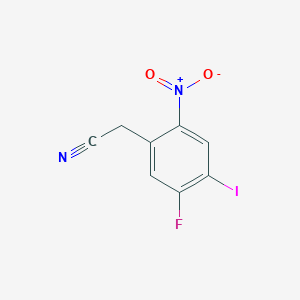
![(Z)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine Maleate](/img/structure/B13435288.png)
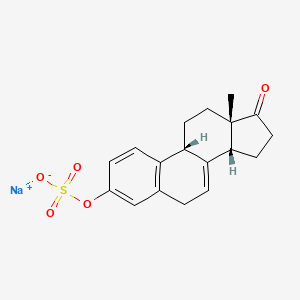
![2-[2-(Dimethylamino)ethyl]-2,3-dihydro-5-methoxy-1H-inden-1-one](/img/structure/B13435292.png)
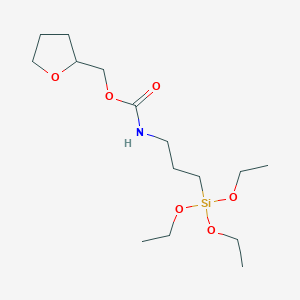
![[(1R)-3-fluoro-4-oxocyclopent-2-en-1-yl] acetate](/img/structure/B13435310.png)
